tert-butyl 4-amino-1H-pyrazole-1-carboxylate
Overview
Description
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. Generally, these compounds might interact with enzymes, receptors, or other proteins, altering their function and leading to changes in cellular processes .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of the compound, or how much of it actually reaches its target in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all affect pharmacokinetics .
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. For example, an anticancer compound might induce cell death in cancer cells, leading to a reduction in tumor size .
The action environment refers to the conditions under which the compound exerts its effects. This could include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Biological Activity
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole class, recognized for its diverse biological activities. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. This compound features a tert-butyl group, an amino group at the 4-position, and a carboxylate ester functionality, making it a valuable intermediate in pharmaceutical synthesis.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound has been studied for its role as a Janus kinase (JAK) inhibitor, which is significant in the treatment of autoimmune diseases and cancers by inhibiting JAK pathways.
Enzymatic and Receptor Interactions
Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways and modulate receptor activities. This includes interaction with protein arginine methyltransferase 5 (PRMT5), which has been implicated in several cancers . The inhibition of PRMT5 may offer therapeutic benefits in conditions such as hemoglobinopathies and various types of cancer, including melanoma and breast cancer .
Anticancer Potential
This compound has shown potential as an anticancer agent. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as A549 and HeLa cells, with IC50 values indicating significant growth inhibition . For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells .
Summary of Biological Activities
Case Study 1: JAK Inhibition
In a recent study, this compound was evaluated for its efficacy as a JAK inhibitor. The results indicated that the compound effectively reduced JAK-mediated signaling pathways, leading to decreased cell proliferation in various cancer models.
Case Study 2: Anticancer Efficacy
Another study focused on the synthesis of pyrazole derivatives related to this compound showed promising results against A549 lung cancer cells. The derivatives were tested for their cytotoxicity, revealing that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .
Properties
IUPAC Name |
tert-butyl 4-aminopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBAJOZIOKKYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018446-95-1 | |
Record name | tert-butyl 4-amino-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.